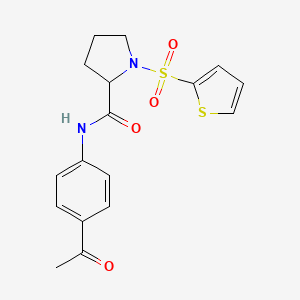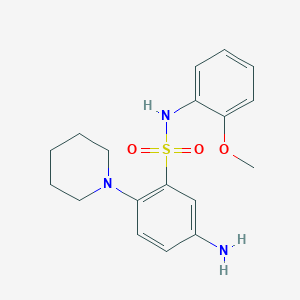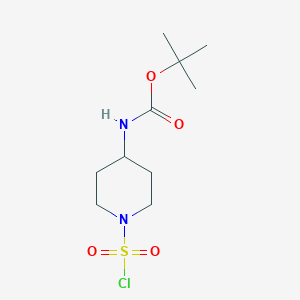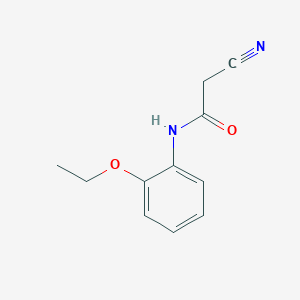
2-cyano-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-ethoxyphenyl)acetamide is an organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol It is primarily used in research and development within the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-ethoxyphenyl)acetamide typically involves the reaction of 2-ethoxyaniline with cyanoacetic acid or its derivatives under specific conditions. One common method includes the following steps:
Starting Materials: 2-ethoxyaniline and cyanoacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as acetic anhydride, and under controlled temperature conditions (usually around 60-80°C).
Procedure: The mixture is stirred and heated for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-cyano-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research on potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the amide functionality play crucial roles in binding to active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the ethoxyphenyl moiety contributes to the compound’s overall stability and specificity in targeting particular pathways .
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog with a cyano group and an amide group but lacking the ethoxyphenyl moiety.
Ethyl 2-cyano-3-ethoxyacrylate: Contains a cyano group and an ethoxy group but differs in its overall structure and reactivity.
Uniqueness
2-cyano-N-(2-ethoxyphenyl)acetamide is unique due to its combination of a cyano group, an amide group, and an ethoxyphenyl moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications. Its ability to form stable complexes with biological molecules and its versatility in undergoing different chemical reactions distinguish it from similar compounds .
Properties
IUPAC Name |
2-cyano-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMENNTQSJXXKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2941351.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2941352.png)
![2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2941354.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B2941358.png)
![2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2941359.png)

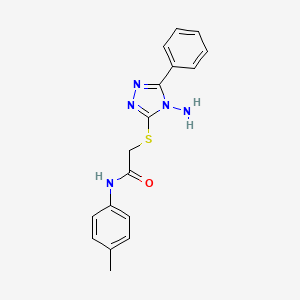
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide](/img/structure/B2941362.png)
![Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2941363.png)
